molecular formula C8H4F3NO2 B14168338 6-Trifluoromethoxy-1,2-benzisoxazole

6-Trifluoromethoxy-1,2-benzisoxazole

Cat. No.: B14168338
M. Wt: 203.12 g/mol
InChI Key: OGTUBYBBEZOFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Trifluoromethoxy-1,2-benzisoxazole is a heterocyclic aromatic compound featuring a benzene ring fused to an isoxazole moiety, with a trifluoromethoxy (-OCF₃) substituent at the 6-position. The trifluoromethoxy group enhances lipophilicity, metabolic stability, and electronic effects, making this compound valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

6-(trifluoromethoxy)-1,2-benzoxazole

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)13-6-2-1-5-4-12-14-7(5)3-6/h1-4H

InChI Key

OGTUBYBBEZOFGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)ON=C2

Origin of Product

United States

Preparation Methods

General Strategies for Benzisoxazole Core Construction

The 1,2-benzisoxazole scaffold is typically assembled via cyclization of hydroxylamine intermediates derived from ortho-substituted nitroarenes. A pivotal method involves the partial reduction of nitro groups to hydroxylamines, followed by intramolecular cyclization. For example, Beckler and Crich demonstrated that methyl 2-nitrobenzoates undergo partial reduction using hydrazine and rhodium on carbon (Rh/C), yielding hydroxylamine intermediates that cyclize under basic conditions to form 2,1-benzisoxazol-3(1H)-ones. This approach avoids over-reduction to anilines, a common side reaction in traditional zinc-based protocols.

Key to introducing the trifluoromethoxy group at the 6-position is the strategic selection of starting materials. 2-Nitro-5-trifluoromethoxybenzoic acid derivatives could serve as precursors, enabling the trifluoromethoxy group to be installed prior to cyclization. However, the electron-withdrawing nature of the trifluoromethoxy substituent may necessitate modifications to standard reduction conditions to prevent premature cyclization or decomposition.

Nitro Group Reduction and Hydroxylamine Formation

The critical first step in benzisoxazole synthesis involves controlled nitro group reduction. Comparative studies show that Rh/C with hydrazine hydrate in ethanol at 60°C achieves 85–92% conversion to hydroxylamines without significant over-reduction. For electron-deficient substrates like trifluoromethoxy-containing compounds, temperature modulation (40–50°C) and shorter reaction times (2–4 hr) may optimize yields. Table 1 summarizes optimization parameters derived from analogous systems.

Table 1. Optimization of Nitro Reduction for Electron-Deficient Substrates

Substrate Catalyst Temp (°C) Time (hr) Yield (%)
2-Nitro-5-CF3O-benzoate Rh/C 45 3 78*
2-Nitro-4-F-benzoate Rh/C 60 2 92
2-Nitro-6-Cl-benzoate Zn/NH4Cl 25 12 65

*Estimated based on fluorinated analog performance.

Cyclization to Benzisoxazolone Intermediates

Following nitro reduction, cyclization under basic conditions forms the isoxazolone ring. Potassium tert-butoxide in tetrahydrofuran (THF) at 0°C effectively promotes this step, as demonstrated in the synthesis of 6-fluoro derivatives. For trifluoromethoxy substrates, the increased steric and electronic effects of the -OCF3 group may require stronger bases (e.g., sodium hydride) or elevated temperatures (25–40°C) to drive cyclization to completion. Notably, the Chinese patent CN111777601B highlights the utility of inorganic bases like NaOH for cyclization, eliminating the need for triethylamine and reducing environmental impact.

Functionalization and Reduction to Dihydrobenzisoxazoles

N-Alkylation of benzisoxazolones precedes final reduction to the dihydrobenzisoxazole structure. Beckler's protocol uses alkyl halides under basic conditions (K2CO3, DMF, 80°C), achieving 60–75% yields for benzylic and allylic derivatives. Subsequent reduction of the isoxazolone to the dihydrobenzisoxazole employs lithium aluminum hydride (LAH) with trimethylsilyl chloride (TMSCl) to stabilize intermediates. Optimal conditions (2.5 equiv each of LAH/TMSCl in CH2Cl2 at 0°C) afford 58% yield in model systems.

For 6-trifluoromethoxy derivatives, the stability of the tetrahedral intermediate during reduction may be enhanced by bulkier silylating agents (e.g., TBSCl) or lower temperatures (-20°C). Computational studies suggest that the electron-withdrawing -OCF3 group increases the electrophilicity of the carbonyl, potentially accelerating LAH-mediated reduction.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethoxy-1,2-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

The biological activity and physicochemical properties of 1,2-benzisoxazole derivatives are highly dependent on substituent type and position. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents Key Physicochemical Data References
3-Hydroxy-6-methoxy-1,2-benzisoxazole 3-OH, 6-OCH₃ $^{13}\text{C NMR (DMSO-d6)}: \delta 91.2, 103.6, 111.8, 121.8, 152.3, 165.6, 165.9$
6-Fluoro-4-piperidinyl-1,2-benzisoxazole 6-F, 4-piperidinyl Used in antimicrobial studies; synthesized via amide coupling.
3-Bromomethyl-1,2-benzisoxazole 3-CH₂Br Melting point: 75–77°C; soluble in organic solvents; used as a synthetic intermediate.
6-Bromo-1,2-benzoxazole 6-Br Density: 1.539 g/cm³; melting point: 142°C (in acetic acid).
3-Sulfamoylmethyl-1,2-benzisoxazole 3-CH₂SO₂NH₂ Anticonvulsant activity; marketed as zonisamide.
6-Hydroxy-3-methyl-7-nitro-1,2-benzisoxazole 6-OH, 3-CH₃, 7-NO₂ Melting point: 142°C; pKa: 4.95; predicted boiling point: 350.4°C.

Notes:

  • Bromo and fluoro substituents improve halogen bonding interactions in biological targets, as seen in antimicrobial and anticonvulsant derivatives .
Antimicrobial Activity
  • 6-Fluoro-4-piperidinyl-1,2-benzisoxazole amides exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The fluoro group enhances membrane permeability and target binding .
Analgesic and Anti-inflammatory Activity
  • Molecular docking studies predict strong COX-2 inhibition and analgesic activity for 1,2-benzisoxazole derivatives, particularly those with electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position .

Biological Activity

6-Trifluoromethoxy-1,2-benzisoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

6-Trifluoromethoxy-1,2-benzisoxazole belongs to the benzisoxazole class of compounds, characterized by a fused benzene and isoxazole ring structure. The trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions.

Anticonvulsant Activity

Research indicates that derivatives of benzisoxazole, including 6-Trifluoromethoxy-1,2-benzisoxazole, exhibit anticonvulsant properties. A study demonstrated that modifications at the 5-position of the benzisoxazole ring can enhance anticonvulsant activity. The introduction of halogen atoms was found to increase both activity and neurotoxicity in certain derivatives .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that various benzisoxazole derivatives possess activity against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of antimicrobial activity .

The mechanisms underlying the biological activities of 6-Trifluoromethoxy-1,2-benzisoxazole may involve interactions with specific molecular targets. For instance, studies suggest that benzisoxazole derivatives can modulate neurotransmitter systems, potentially influencing GABAergic and glutamatergic pathways relevant to their anticonvulsant effects .

Study 1: Anticonvulsant Efficacy

In a controlled study involving mice, various benzisoxazole derivatives were tested for their anticonvulsant efficacy. The compound 3-(sulfamoylmethyl)-1,2-benzisoxazole showed promising results with a favorable ratio of neurotoxicity to efficacy (NTD50/ED50), suggesting its potential as a therapeutic agent .

Study 2: Antimicrobial Evaluation

A series of newly synthesized benzoxazole derivatives were evaluated for antimicrobial activity against clinical isolates. The results indicated that while some compounds were less potent than standard treatments like fluconazole against Candida albicans, they exhibited superior activity against drug-resistant bacterial strains .

Data Summary

Activity Type Compound MIC (µg/ml) Notes
Anticonvulsant6-Trifluoromethoxy-1,2-benzisoxazoleN/AIncreased activity with halogen substitution
AntimicrobialVarious Benzoxazole Derivatives250 - 7.81Broad spectrum; effective against resistant strains

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-Trifluoromethoxy-1,2-benzisoxazole in laboratory settings?

  • Methodological Answer : Use local exhaust ventilation and avoid contact with strong oxidizing agents. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., JIS T 8116), dust masks (JIS T8151), and protective eyewear. Store the compound in tightly sealed glass containers at room temperature, protected from light. Post-handling, wash hands thoroughly and restrict access to non-essential personnel .

Q. How can the purity of synthesized 6-Trifluoromethoxy-1,2-benzisoxazole be verified?

  • Methodological Answer : Employ thin-layer chromatography (TLC) to monitor reaction progress, as demonstrated in spirocyclic phosphazene syntheses . Post-synthesis, use column chromatography for purification. Confirm purity via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy, referencing spectral data from analogous benzisoxazole derivatives .

Q. What are the critical steps for synthesizing 6-Trifluoromethoxy-1,2-benzisoxazole derivatives without generating dimer impurities?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, reflux duration) to suppress side reactions. For example, in paliperidone synthesis, strict control of stoichiometry and temperature minimized dimer formation (<0.1% impurity). Use glacial acetic acid as a catalyst in condensation reactions to enhance selectivity .

Advanced Research Questions

Q. How can computational methods guide the design of 6-Trifluoromethoxy-1,2-benzisoxazole derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking studies to predict interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Use software like AutoDock Vina to simulate binding affinities, as applied in 1,2-benzisoxazole analgesic studies. Validate predictions via in vitro assays measuring IC50 values .

Q. What experimental strategies resolve contradictions in reported crystallographic data for benzisoxazole derivatives?

  • Methodological Answer : Compare X-ray diffraction results with density functional theory (DFT) calculations to identify discrepancies in bond angles or lengths. For example, deviations in exocyclic angles (e.g., C9–C3–C3a = 132.1°) may arise from intramolecular interactions (e.g., Cl⋯H4 = 3.1169 Å), requiring iterative refinement of crystallographic models .

Q. How do substituent effects on the benzisoxazole ring influence antimicrobial activity?

  • Methodological Answer : Synthesize derivatives with varied electron-withdrawing/donating groups (e.g., -CF3, -OCH3) and evaluate minimum inhibitory concentrations (MICs) against bacterial strains. Structure-activity relationship (SAR) studies on 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides revealed enhanced potency with fluorinated groups due to improved membrane permeability .

Q. What are the best practices for scaling up benzisoxazole syntheses while maintaining yield and purity?

  • Methodological Answer : Implement flow chemistry for continuous synthesis, reducing exothermic risks. Monitor intermediates via in-line spectroscopy (e.g., FTIR) to detect side products early. For example, distillation under reduced pressure in DMSO-mediated reactions improved yields (65%) by minimizing thermal degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.